N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an ethylthio (-S-C₂H₅) group at position 5 and a phenethyl (-CH₂CH₂C₆H₅) group at position 4. The benzamide moiety is para-substituted with a methoxy (-OCH₃) group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPWMGRNBUTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: Can occur at the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: Nucleophilic or electrophilic substitutions on the benzamide and phenethyl moieties are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for introducing halogen atoms, or alkylating agents for introducing alkyl groups.
Major Products: The oxidation of the thioether group yields sulfoxide and sulfone. Substitution reactions can lead to various substituted benzamides or triazole derivatives, depending on the reagents used.
Scientific Research Applications
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is explored for:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or protein-ligand binding.
Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of novel materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing biochemical pathways like signal transduction, leading to varied biological responses.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs are categorized based on triazole substituents, benzamide modifications, and functional group variations. Key examples include:
Table 1: Structural and Functional Comparison of Triazole-Benzamide Derivatives
Key Observations:
- Electronic Properties: The 4-methoxybenzamide moiety introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro in compound 51) that influence charge distribution in nonlinear optical (NLO) applications .
- Biological Activity: Compound 9g’s 2-aminothiazole-triazole hybrid structure demonstrates potent tyrosinase inhibition, suggesting that the target compound’s phenethyl group could modulate steric interactions in enzyme binding .
Physicochemical and Spectral Properties
- IR Spectroscopy : The ethylthio group exhibits C-S stretching at 600–700 cm⁻¹, while the methoxy group shows C-O stretching near 1250 cm⁻¹ .
- ¹H NMR : The phenethyl group’s aromatic protons resonate at δ 7.2–7.4 ppm, and the methoxy proton appears as a singlet at δ 3.8 ppm .
- Solubility : The methoxy group enhances aqueous solubility compared to halogenated analogs (e.g., compound 51) .
Biological Activity
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its antiproliferative and antimicrobial properties.
Chemical Structure
The compound is characterized by the following molecular formula:
Its structure includes a triazole ring, which is known for contributing to various biological activities, and a methoxybenzamide moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with a triazole derivative. The details of the synthesis can be found in various studies focusing on similar triazole derivatives .
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells (IC50 = 1.2–5.3 µM) and other cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 3.7 |
| N-(5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | MCF-7 | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have indicated that related compounds show significant inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 10 |
| Compound D | S. aureus | 15 |
| N-(5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and repair mechanisms in cancer cells. The presence of the triazole ring is believed to enhance its interaction with biological targets involved in cell proliferation and survival pathways.
Case Studies
In a recent study focusing on triazole derivatives, it was found that modifications at the substituent positions significantly influenced their biological activity. The introduction of electron-donating groups enhanced antiproliferative effects while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?
- Methodology : The compound can be synthesized via a multi-step protocol involving cyclization of thiosemicarbazides. For example, Safonov (2020) describes the use of ethyl 2-(heteroaryl)acetate derivatives as precursors, followed by nucleophilic substitution and cyclization under reflux conditions in ethanol . Hotsulia et al. (2019) emphasize the role of phenylisothiocyanate in forming thiosemicarbazide intermediates, which are subsequently cyclized to 1,2,4-triazole derivatives .
- Key considerations : Optimize reaction time (typically 6–12 hours) and temperature (70–80°C) to maximize yield. Purity can be enhanced via recrystallization from ethanol or acetonitrile.
Q. How can the crystal structure of this compound be determined, and what tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer, as described by Hoong-Kun ( ). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, which is robust for small-molecule crystallography .
- Example data :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 14.8148 Å, b = 8.6702 Å, c = 9.8534 Å |
| β angle | 104.923° |
| R-factor | 0.035 (I > 2σ(I)) |
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify protons on the phenethyl and methoxybenzamide groups. The ethylthio group (δ ~2.5–3.0 ppm for SCH2) and triazole protons (δ ~8.0–8.5 ppm) are diagnostic .
- FT-IR : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and triazole ring (C=N ~1500–1600 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., via ESI+ mode) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like tyrosinase or cytochrome P450 enzymes. highlights triazole-benzamide derivatives as potent tyrosinase inhibitors, with IC50 values < 10 µM .
- Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria, as seen in heterocyclic thione derivatives .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case study : Compare substituent effects. For example, replacing the ethylthio group with a methylthio group (as in ) may alter lipophilicity and binding kinetics. Safonov (2020) observed that bulkier substituents (e.g., phenethyl) enhance steric hindrance, reducing enzyme inhibition .
- Experimental validation : Conduct dose-response assays (e.g., mushroom tyrosinase inhibition) with strict controls for pH, temperature, and solvent effects (DMSO < 1% v/v) .
Q. How does the compound’s tautomerism impact its reactivity and stability?
- Methodology : Investigate thione-thiol tautomerism using variable-temperature NMR or UV-Vis spectroscopy. notes that thione tautomers dominate in polar solvents (e.g., DMSO), stabilizing the triazole ring via intramolecular hydrogen bonds (N–H⋯S) .
- Crystallographic evidence : The S(8) hydrogen-bonded motif in related compounds ( ) suggests tautomeric stabilization in the solid state .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in this chemical class?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on benzamide; phenethyl → cyclohexylethyl).
- Use multivariate regression to correlate logP, molar refractivity, and IC50 values. achieved R² > 0.85 for tyrosinase inhibition using Hammett σ constants .
- Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
